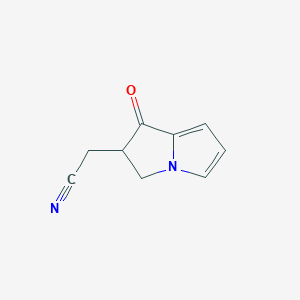
(E)-3-(4-methyl-2-nitrophenyl)prop-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(4-methyl-2-nitrophenyl)prop-2-en-1-ol is an organic compound characterized by the presence of a nitro group (-NO2) and a methyl group (-CH3) attached to a phenyl ring, along with a propen-1-ol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-methyl-2-nitrophenyl)prop-2-en-1-ol typically involves the nitration of 4-methylphenyl derivatives followed by subsequent reactions to introduce the propen-1-ol moiety. One common method involves the nitration of 4-methylacetophenone to yield 4-methyl-2-nitroacetophenone, which is then subjected to aldol condensation with formaldehyde to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3-(4-methyl-2-nitrophenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitro alcohols or carboxylic acids.
Reduction: Formation of amino alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-3-(4-methyl-2-nitrophenyl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (E)-3-(4-methyl-2-nitrophenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an electrophile, reacting with nucleophilic sites in biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-2-nitroacetophenone: A precursor in the synthesis of (E)-3-(4-methyl-2-nitrophenyl)prop-2-en-1-ol.
4-Methyl-2-nitrophenol: Similar structure but lacks the propen-1-ol moiety.
3-(4-Methylphenyl)-prop-2-en-1-ol: Similar structure but lacks the nitro group.
Eigenschaften
Molekularformel |
C10H11NO3 |
|---|---|
Molekulargewicht |
193.20 g/mol |
IUPAC-Name |
3-(4-methyl-2-nitrophenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C10H11NO3/c1-8-4-5-9(3-2-6-12)10(7-8)11(13)14/h2-5,7,12H,6H2,1H3 |
InChI-Schlüssel |
DJCDLMHKVMCDTH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C=CCO)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{2-[(4-fluorophenyl)amino]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B8664942.png)
![3-({5-Bromo-4-[(4-hydroxybutyl)amino]pyrimidin-2-YL}amino)phenol](/img/structure/B8664947.png)
![Tert-butyl 8-phenyl-7-oxa-3,10-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B8664953.png)

![Carbamic acid, N-[1-(4-bromo-1-phthalazinyl)-4-piperidinyl]-N-methyl-, 1,1-dimethylethyl ester](/img/structure/B8664967.png)








